2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride
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Overview
Description
2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its unique structure, which includes a methoxy group, a chloro group, and a mercaptopropylamino side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-6-chloroacridine.
Substitution Reaction: The 9-position of the acridine ring is substituted with a 3-(2-chloroethyl)mercaptopropylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercaptopropylamino side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptopropylamino side chain can yield sulfoxides or sulfones, while substitution of the chloro groups can produce various substituted acridines.
Scientific Research Applications
2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and potential as a fluorescent probe.
Medicine: Investigated for its anticancer and antimalarial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cell death, making it a potential anticancer agent. The mercaptopropylamino side chain may also contribute to its cytotoxic effects by forming reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.
Quinacrine: An antimalarial drug with similar structural features.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and chloro groups, along with the mercaptopropylamino side chain, differentiates it from other acridine derivatives and enhances its potential as a therapeutic agent.
Properties
CAS No. |
99711-15-6 |
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Molecular Formula |
C19H21Cl3N2OS |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
3-(2-chloroethylsulfanyl)propyl-(6-chloro-2-methoxyacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C19H20Cl2N2OS.ClH/c1-24-14-4-6-17-16(12-14)19(22-8-2-9-25-10-7-20)15-5-3-13(21)11-18(15)23-17;/h3-6,11-12H,2,7-10H2,1H3,(H,22,23);1H |
InChI Key |
JJGQCMTUYCANDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)[NH2+]CCCSCCCl.[Cl-] |
Origin of Product |
United States |
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